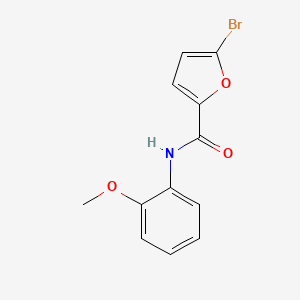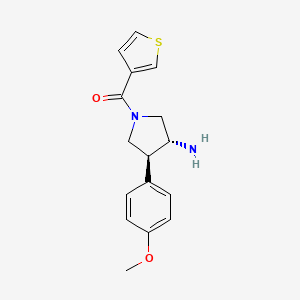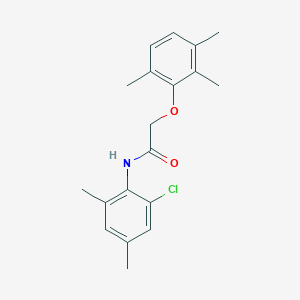
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)nicotinohydrazide is a compound involved in various chemical studies, including synthesis, molecular structure analysis, and the evaluation of its physical and chemical properties. This compound, along with its derivatives, has been a subject of interest due to its complex molecular structure and potential applications in chemical research.
Synthesis Analysis
The synthesis of N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)nicotinohydrazide and its derivatives involves several steps, including condensation and cyclization reactions. One study describes the synthesis and characterization of complexes with a related compound, showcasing methods like conductometric titration and DNA binding studies to understand the compound's behavior and interactions (El-Reash et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound has been determined through various spectroscopic methods. Studies involving single-crystal X-ray diffraction have been pivotal in understanding the compound's structural characteristics, including bond lengths, angles, and overall geometry, providing insights into its molecular conformation (Gueye et al., 2021).
Chemical Reactions and Properties
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)nicotinohydrazide undergoes various chemical reactions, including condensation with aldehydes and ketones, leading to a wide range of derivatives. These reactions are critical for exploring the compound's chemical behavior and potential applications in synthesis. The formation and stability of these derivatives depend significantly on the reaction conditions and the nature of the reactants involved (Hussam et al., 2016).
Physical Properties Analysis
The physical properties of this compound, including melting point, solubility, and crystal structure, have been thoroughly investigated. These properties are essential for understanding how the compound behaves under different conditions and for optimizing its use in various applications. Studies employing techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable data on the thermal stability and phase transitions of the compound (Khattab, 2005).
Chemical Properties Analysis
The chemical properties of N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)nicotinohydrazide, including reactivity, acidity, and basicity, have been explored through various studies. These investigations provide insights into the compound's behavior in chemical reactions, its potential as a ligand in metal complexes, and its interactions with biological molecules. Understanding these properties is crucial for designing experiments and predicting outcomes in research involving this compound (Han et al., 2017).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other substances or systems. For a drug, this would involve how it affects the body or a specific part of the body. Without specific information on what this compound is used for, it’s difficult to provide details on its mechanism of action .
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could involve investigating its efficacy and safety in more detail. If it has potential industrial applications, future research could involve optimizing its synthesis and exploring its properties .
Propriétés
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2)7-11(6-12(18)8-14)16-17-13(19)10-4-3-5-15-9-10/h3-6,9,16H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXPAYOSKFUHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661650 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)pyridine-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)
![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)
![ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5632906.png)


![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-fluoroaniline](/img/structure/B5632941.png)
![3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)

![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)
![N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)